molecular formula C11H11NO3 B3053418 (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid CAS No. 53616-19-6

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3053418
CAS No.: 53616-19-6
M. Wt: 205.21 g/mol
InChI Key: RGFQVACBIDGKBN-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid is a maleic acid monoamide derivative characterized by a conjugated (Z)-configured α,β-unsaturated carbonyl system. The compound is synthesized via the reaction of 2-methylaniline (o-toluidine) with maleic anhydride, forming a stable amide linkage . Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 221.21 g/mol. Key structural features include:

  • A planar (Z)-but-2-enoic acid backbone.
  • A 2-methylphenyl (o-tolyl) substituent on the amide nitrogen.
  • A carboxyl group (-COOH) at the terminal position.

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., acetone, isopropyl alcohol) and exhibits a dissociation constant (pKa) of 2.81 ± 0.25, enabling acid-base titration for quantification . Applications include its use as a precursor in polymer chemistry (e.g., functionalized graphite coatings) and as a biochemical reagent in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-(2-methylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFQVACBIDGKBN-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219145
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53616-19-6
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53616-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC52606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-4-[(2-Methylphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 2-methylphenylamine with maleic anhydride. The reaction proceeds through nucleophilic addition, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, or the double bond can be hydrogenated to form a saturated derivative.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or saturated derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid differ in substituents on the aromatic ring or the α,β-unsaturated system. Below is a comparative analysis based on synthetic methods, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (IUPAC) Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(2Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic acid 4-Cl-C₆H₄ C₁₀H₈ClNO₃ 225.63 Higher reactivity due to electron-withdrawing Cl; used in biochemical assays . [1]
(2Z)-4-[(4-Hydroxyphenyl)amino]-4-oxobut-2-enoic acid 4-OH-C₆H₄ C₁₀H₉NO₄ 207.18 Prone to hydrolysis in polar solvents (e.g., CD₃OD); forms equilibrium with maleimide . [7]
(2Z)-4-[(3-Fluoro-4-methylphenyl)amino]-4-oxobut-2-enoic acid 3-F-4-CH₃-C₆H₃ C₁₁H₁₀FNO₃ 235.20 Enhanced lipophilicity; explored in FABP4 inhibition (IC₅₀ = 3.4 µM) . [19]
(2Z)-4-[(2-Ethoxyphenyl)amino]-4-oxobut-2-enoic acid 2-OCH₂CH₃-C₆H₄ C₁₂H₁₃NO₄ 235.24 Improved solubility in ethers; used in organic coatings . [15]
(2Z)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid 2-OCH₃-C₆H₄ C₁₁H₁₁NO₄ 221.21 Irritating to eyes/skin; requires protective handling . [23]

Key Findings :

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity in nucleophilic additions .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the amide bond but reduce solubility in water .

Biological Activity :

  • Fluorinated derivatives (e.g., 3-F-4-CH₃ analog) exhibit higher binding affinity to proteins like FABP4 due to hydrophobic interactions .
  • The unsubstituted phenyl analog (maleamic acid) shows lower thermal stability compared to methyl- or chloro-substituted variants .

Analytical Challenges: Insolubility in water necessitates non-aqueous titration. The optimal solvent mixture for this compound is isopropyl alcohol:acetone (4:3), yielding a narrow confidence interval (±0.69%) . Hydrolysis-prone analogs (e.g., 4-hydroxyphenyl derivative) require careful solvent selection to avoid degradation during analysis .

Synthetic Yields :

  • The 2-methylphenyl derivative achieves a 94.23% mass fraction under optimized conditions .
  • Bulkier substituents (e.g., trifluoromethyl groups) reduce yields due to steric hindrance .

Research Implications

The structural versatility of (2Z)-4-[(aryl)amino]-4-oxobut-2-enoic acid derivatives makes them valuable in drug discovery (e.g., as kinase inhibitors or FABP modulators) and materials science (e.g., functionalized graphite composites) . Future studies should explore:

  • QSAR modeling to correlate substituent effects with bioactivity.
  • Green synthesis methods to improve yields of halogenated analogs.
  • Cocrystallization studies to enhance aqueous solubility for pharmaceutical formulations.

Biological Activity

(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid, also known as 4-(2-toluidino)-4-oxobut-2-enoic acid, is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C11H11NO3\text{C}_{11}\text{H}_{11}\text{N}\text{O}_{3}

Key Properties:

PropertyValue
Molecular Weight205.21 g/mol
Melting Point205 °C
Boiling Point446 °C
Density1.282 g/cm³
LogP1.647

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or activator , influencing various biochemical pathways. The compound's dual functionality—combining an aromatic amine with a but-2-enoic acid moiety—allows it to participate in diverse chemical reactions, making it a valuable tool in research.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which could be useful in drug development.
  • Protein Interactions: It can affect protein folding and interactions, potentially altering cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxic Effects: In vitro assays have shown that the compound can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties: The compound may modulate inflammatory responses, although further research is needed to elucidate this mechanism.

Case Study 1: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values ranging from 20 to 40 µM, indicating its potential as a chemotherapeutic agent. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-methylphenylamine with maleic anhydride under controlled conditions:

  • Reagents:
    • 2-Methylphenylamine
    • Maleic anhydride
    • Solvents such as dichloromethane or ethanol
  • Procedure:
    • The reaction mixture is heated to facilitate nucleophilic addition.
    • Cyclization occurs followed by hydrolysis to yield the target compound.
    • Purification is achieved through recrystallization or chromatography.

Q & A

Q. What is the optimal synthetic route for (2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid?

The compound is synthesized via a reaction between p-toluidine and maleic anhydride under reflux conditions. The reaction proceeds via a Michael addition mechanism, yielding the Z-isomer due to steric and electronic stabilization. Purification is achieved through recrystallization from ethanol, with a reported yield of 93–97% . Key steps include:

  • Maintaining stoichiometric ratios (1:1 molar ratio of p-toluidine to maleic anhydride).
  • Refluxing in anhydrous ethanol for 4–6 hours.
  • Confirming purity via melting point analysis (188–192°C) .

Q. How is structural integrity confirmed for this compound?

A multi-technique approach is employed:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1690–1710 cm⁻¹, conjugated C=C at 1630–1650 cm⁻¹, and NH deformation at 1540 cm⁻¹) .
  • ¹H NMR : Assigns stereochemistry via coupling constants (J = 12–14 Hz for Z-configuration olefinic protons) and chemical shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, NH at δ 10.2 ppm) .
  • Melting Point : Consistent with literature values (188–192°C) to confirm crystallinity and purity .

Advanced Research Questions

Q. How can discrepancies in spectral data during characterization be resolved?

Discrepancies often arise from solvent effects, impurities, or isomerization. Methodological solutions include:

  • Variable Solvent NMR : Test in DMSO-d₆ vs. CDCl₃ to observe hydrogen-bonding effects on NH and carboxylic acid protons .
  • HPLC-PDA : Detect trace impurities (e.g., E-isomer or unreacted starting materials) using a C18 column with UV detection at 254 nm .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex spectra .

Q. How are solubility challenges addressed in quantitative analysis?

The compound is insoluble in water, necessitating non-aqueous solvents for analysis:

  • Solvent Selection : Use dimethylformamide (DMF) or acetonitrile for dissolution, followed by potentiometric titration in a mixed solvent system (e.g., DMF:water 4:1 v/v) .
  • Potentiometric Titration : Leverage the compound’s dissociation constant (pKa = 2.81 ± 0.25) to optimize endpoint detection. A glass electrode calibrated in non-aqueous media ensures accuracy .
  • Validation : Perform recovery studies (spiked samples) to assess method precision (RSD < 2%) .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Reaction Monitoring : Use in-situ FTIR to track maleic anhydride consumption and optimize reaction time .
  • Crystallization Optimization : Employ gradient cooling (60°C → 4°C over 12 hours) to enhance crystal size and purity.
  • Byproduct Mitigation : Add molecular sieves to absorb residual water, preventing hydrolysis of maleic anhydride .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s dissociation constant?

Variations in pKa values (e.g., 2.81 ± 0.25 vs. literature reports) may stem from:

  • Methodological Differences : Compare potentiometric (aqueous vs. non-aqueous) and spectrophotometric determinations.
  • Ionic Strength Effects : Conduct titrations at controlled ionic strengths (e.g., 0.1 M KCl) to minimize activity coefficient variations .
  • Temperature Calibration : Ensure all measurements are standardized at 25°C .

Methodological Tables

Q. Table 1: Solubility Profile of this compound

SolventSolubility (mg/mL)Temperature (°C)
Water<0.125
Ethanol15.260
DMF82.525
Acetonitrile4.325
Source: Adapted from solubility studies in .

Q. Table 2: Key ¹H NMR Assignments

Proton EnvironmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Olefinic (CH=CH)6.3–6.512–14 (Z-configuration)
Aromatic (C₆H₄)7.2–7.4-
NH (amide)10.2-
COOH12.8 (broad)-
Source: .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2Z)-4-[(2-methylphenyl)amino]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.